Product packaging for Quinupristin and dalfopristin(Cat. No.:CAS No. 126602-89-9)

Quinupristin and dalfopristin

Cat. No.: B165105
CAS No.: 126602-89-9
M. Wt: 1118.3 (for quinupristin mesylate) ; 786.9 (for dalfopristin mesylate)
InChI Key: PPKJUHVNTMYXOD-GKSTYDNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinupristin and dalfopristin is a synergistic combination of two semisynthetic streptogramin antibiotics derived from Streptomyces pristinaespiralis . This injectable formulation, provided in a fixed 30:70 ratio, is a valuable tool for in vitro research into multidrug-resistant Gram-positive bacteria . Its primary research applications focus on investigating mechanisms of action and resistance in serious infections. The compound's research value lies in its activity against vancomycin-resistant Enterococcus faecium (VREF) and methicillin-resistant Staphylococcus aureus (MRSA) . Individually, the components are bacteriostatic, but in combination, they exhibit a synergistic, bactericidal effect against many susceptible strains . The mechanism of action involves irreversible inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit . Dalfopristin (a Group A streptogramin) first binds and distorts the ribosome, inhibiting the early phase of protein synthesis and facilitating the binding of quinupristin (a Group B streptogramin) . Quinupristin then acts on the late phase by blocking peptide chain elongation and causing the release of incomplete chains . It is important for researchers to note that this combination is generally not active against Enterococcus faecalis . Furthermore, it is critical to be aware that this product is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals. Please be advised that according to current information, the branded product (Synercid) was discontinued in 2022 . Researchers are advised to confirm the availability and source of this reagent with potential suppliers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H71N9O13S2 (for quinupristin mesylate); C35H54N4O12S2 (for dalfopristin mesylate) B165105 Quinupristin and dalfopristin CAS No. 126602-89-9

Properties

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,7S,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9-,12-11-,23-18-/t31-,35+,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31-,32-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKJUHVNTMYXOD-CEHYXHNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C\C(=O)NC/C=C\C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H117N13O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1713.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Ribosomal Interactions

Synergistic Inhibition of Bacterial Protein Synthesis by Quinupristin (B39894) and Dalfopristin (B1669780)

The combination of quinupristin and dalfopristin effectively halts bacterial protein synthesis by targeting the 50S subunit of the bacterial ribosome. wikipedia.orgpatsnap.com Dalfopristin interferes with the early phase of protein synthesis, while quinupristin disrupts the late phase. drugbank.comdrugbank.com This dual action leads to a more potent antibacterial effect than either compound could achieve alone. drugbank.com

Differential Binding Sites on the 50S Ribosomal Subunit

This compound bind to adjacent but distinct sites on the 50S ribosomal subunit. frontiersin.org This spatial arrangement is crucial for their synergistic activity.

Dalfopristin, a streptogramin A antibiotic, binds within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. patsnap.comnih.gov The PTC is a critical region responsible for catalyzing the formation of peptide bonds between amino acids. By occupying this site, dalfopristin directly obstructs the binding of aminoacyl-tRNA molecules to both the A- and P-sites of the ribosome, thereby inhibiting peptide bond formation and the elongation of the polypeptide chain. patsnap.comnih.govresearchgate.net

Quinupristin, a streptogramin B antibiotic, binds within the nascent peptide exit tunnel of the 50S ribosomal subunit. frontiersin.orgnih.gov This tunnel is the path through which newly synthesized polypeptide chains emerge from the ribosome. Quinupristin's presence in the exit tunnel physically blocks the progression of the growing polypeptide chain, leading to the premature release of incomplete proteins. wikipedia.orgdrugbank.comnih.gov Its binding site is near the PTC and overlaps with the binding sites of macrolide antibiotics. nih.govnih.gov

Dalfopristin Binding to the Peptidyl Transferase Center (PTC).

Conformational Alterations of Ribosomal Components Induced by Streptogramin Binding

The binding of dalfopristin to the PTC induces a significant conformational change in the 50S ribosomal subunit. wikipedia.orgnih.govpnas.org This alteration is a key element of the synergistic relationship between the two compounds. One of the most critical changes involves the universally conserved nucleotide U2585, which, in the presence of dalfopristin, flips into a stable, non-productive orientation. nih.govnih.gov This induced fit enhances the ribosome's affinity for quinupristin by a factor of approximately 100. wikipedia.orgdrugbank.comresearchgate.net Another nucleotide, A2062, also undergoes a conformational shift upon the binding of both streptogramins, moving toward the antibiotic molecules to form stacking interactions. asm.org

Cooperative Binding Enhancement and Inter-Compound Interactions

The synergistic action of this compound is a direct result of their cooperative binding. The initial binding of dalfopristin facilitates the subsequent high-affinity binding of quinupristin. patsnap.compnas.orgpatsnap.com This enhanced binding is not only due to the dalfopristin-induced conformational changes in the ribosome but also to direct interactions between the two drug molecules. nih.gov They share contacts with the nucleotide A2062 and engage in hydrophobic interactions, which stabilize their complex with the ribosome. nih.govnih.gov This stable ternary complex of ribosome-dalfopristin-quinupristin effectively locks the protein synthesis machinery in an inactive state. wikipedia.org

Structural Elucidation of Ribosome-Streptogramin Complexes

High-resolution crystal structures of the 50S ribosomal subunit in complex with this compound have provided detailed insights into their mechanism of action. These structural studies, primarily using X-ray crystallography on ribosomes from organisms like Deinococcus radiodurans and Haloarcula marismortui, have visualized the precise binding pockets and the conformational changes that occur upon drug binding. nih.govasm.org

These studies confirm that dalfopristin binds to a hydrophobic pocket at the entrance of the exit tunnel, stacking against the bases of G2061 and A2451. asm.org Quinupristin is positioned adjacent to dalfopristin at the entrance of the exit tunnel, with its hydroxypicoline group stacking on the opposite face of the A2062 base. asm.org The structural data clearly illustrate the direct hydrophobic interactions and shared contacts with nucleotide A2062 that underpin the synergistic relationship between the two compounds. nih.gov

Table 1: Key Ribosomal Interactions of this compound

Compound Binding Site Key Interacting Ribosomal Components Consequence of Binding
Dalfopristin Peptidyl Transferase Center (PTC) 23S rRNA nucleotides G2061, A2451, U2585, A2062 Induces conformational change, enhances quinupristin binding, inhibits peptide bond formation. patsnap.comnih.govasm.org
Quinupristin Ribosomal Exit Tunnel 23S rRNA nucleotides of domains II, IV, and V, including A2062 and C2586 Blocks nascent polypeptide chain elongation, leads to release of incomplete proteins. nih.gov

Table 2: Summary of Conformational Changes in the Ribosome

Ribosomal Component Change Induced by Streptogramin Binding Functional Implication
U2585 Flips into a stable, non-productive orientation upon dalfopristin binding. nih.govasm.org Contributes to the bactericidal activity and post-antibiotic effect. nih.govnih.gov
A2062 Moves toward the bound streptogramins to form stacking interactions. asm.org Facilitates cooperative binding and synergy between this compound. nih.govnih.gov
50S Subunit Overall conformational change upon dalfopristin binding. wikipedia.orgpnas.org Increases the ribosome's affinity for quinupristin by ~100-fold. wikipedia.orgdrugbank.comresearchgate.net

High-Resolution X-ray Crystallography of Ribosomal Subunits with this compound

High-resolution X-ray crystallography has been instrumental in elucidating the precise binding sites and interactions of this compound with the 50S ribosomal subunit. Studies on the large ribosomal subunit from Deinococcus radiodurans in complex with both antibiotics have provided detailed structural insights into their synergistic action. nih.govnobelprize.org These crystallographic studies reveal that dalfopristin binds within the peptidyl transferase center (PTC), a critical region of the ribosome responsible for peptide bond formation. nih.gov Its binding site overlaps with the A- and P-sites, thereby interfering with the placement of tRNA molecules. nih.gov

Quinupristin, on the other hand, binds to a site in the ribosomal exit tunnel, the path through which newly synthesized polypeptide chains emerge from the ribosome. nih.govnih.gov This binding position is similar to that of macrolide antibiotics, suggesting a mechanism that involves blocking the passage of the nascent peptide. nih.gov The crystal structures clearly show the proximity of the two drug binding sites, explaining their synergistic relationship. nih.govnobelprize.org

A key finding from the crystallographic data is the direct interaction between dalfopristin and quinupristin, mediated by a single nucleotide, A2062 (E. coli numbering). nih.govnih.gov This interaction stabilizes the binding of both compounds and induces a significant conformational change in the universally conserved nucleotide U2585 within the PTC. nih.gov This induced conformational change is believed to be a major contributor to the bactericidal activity of the streptogramin combination. nih.gov

PDB ID Organism Description Resolution (Å) Year
4V53Escherichia coliCrystal structure of the bacterial ribosome in complex with dalfopristin and quinupristin. bgsu.edu2.82014
Not SpecifiedDeinococcus radioduransStructure of the 50S ribosomal subunit in complex with dalfopristin and quinupristin. nih.govuniprot.org3.42004

Identification and Characterization of Specific 23S Ribosomal RNA and Ribosomal Protein Interaction Sites

The binding of this compound to the ribosome is primarily mediated by interactions with the 23S ribosomal RNA (rRNA), a major component of the 50S subunit. drugbank.com Dalfopristin's binding site within the PTC involves interactions with specific nucleotides that are crucial for tRNA binding and peptidyl transferase activity. nih.gov

Quinupristin's binding pocket in the ribosomal exit tunnel is also formed by specific 23S rRNA nucleotides. nih.gov Additionally, ribosomal proteins L10 and L22 have been identified as being involved in the action of quinupristin. drugbank.com Mutations in the gene for ribosomal protein L22 have been shown to confer resistance to quinupristin-dalfopristin in Staphylococcus aureus. nih.gov

The synergistic binding of the two compounds is critically dependent on nucleotide A2062 of the 23S rRNA, which makes contacts with both drugs. nih.govnih.gov Mutations at this position can lead to resistance to both streptogramin A and B components. nih.gov The binding of dalfopristin enhances the affinity for quinupristin by inducing a conformational change in the ribosome, which creates a more favorable binding site for the second compound. drugbank.comresearchgate.net

Compound Interacting Ribosomal Component Nature of Interaction
Dalfopristin 23S rRNA (Peptidyl Transferase Center)Binds to the A- and P-sites, inhibiting peptidyl transferase. unict.itnih.gov
Quinupristin 23S rRNA (Ribosomal Exit Tunnel)Blocks the elongation of the polypeptide chain. unict.itnih.gov
Quinupristin Ribosomal Protein L10Inhibitor. drugbank.com
Quinupristin Ribosomal Protein L22Inhibitor. drugbank.com

Computational Modeling and Molecular Dynamics Simulations of Binding Events

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have complemented experimental data to provide a dynamic understanding of the binding of this compound to the ribosome. frontiersin.orgmdpi.com These methods allow for the visualization and analysis of the intricate interactions between the antibiotics and their ribosomal targets at an atomic level. frontiersin.org

MD simulations can reveal the flexibility of the binding pockets and the conformational changes that occur upon drug binding. tandfonline.com For instance, simulations can illustrate how the binding of dalfopristin alters the conformation of the PTC, thereby priming it for the high-affinity binding of quinupristin. researchgate.net These computational studies can also help in understanding the structural basis of drug resistance, where mutations in the ribosomal RNA or proteins can disrupt the binding of the antibiotics. nih.gov

Furthermore, computational models are valuable tools for predicting the binding affinities of new, rationally designed streptogramin analogs, thus aiding in the development of more potent antimicrobial agents. acs.org By simulating the interactions of modified compounds with the ribosomal binding sites, researchers can prioritize the synthesis of molecules with improved pharmacological properties.

Comparative Analysis of this compound with Other Ribosome-Targeting Antimicrobials

Mechanistic Distinctions from Macrolides and Lincosamides

While quinupristin, macrolides, and lincosamides all target the 50S ribosomal subunit, there are key mechanistic differences in their actions. nih.govmdpi.com Quinupristin, a streptogramin B, shares an overlapping binding site with macrolides and lincosamides in the ribosomal exit tunnel. nih.govnih.gov This overlap is the basis for cross-resistance, often referred to as the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype. nih.gov

However, the combination of quinupristin with dalfopristin sets it apart. Dalfopristin, a streptogramin A, binds to the PTC and inhibits the early phase of protein synthesis by interfering with peptidyl transfer. unict.itnih.gov This action is distinct from the primary mechanism of macrolides and lincosamides, which mainly block polypeptide elongation. mdpi.com The synergistic action of dalfopristin and quinupristin, where dalfopristin's binding enhances quinupristin's affinity, is a unique feature not seen with macrolides or lincosamides alone. drugbank.comresearchgate.net This synergy often results in bactericidal activity, whereas macrolides and lincosamides are typically bacteriostatic. nih.govnih.gov

Implications for Rational Antimicrobial Design

The detailed structural and mechanistic understanding of how this compound interact with the ribosome has significant implications for the rational design of new antibiotics. frontiersin.orgacs.org The synergistic mechanism, involving two distinct but cooperative binding sites, provides a blueprint for developing novel combination therapies or single molecules that target multiple sites on the ribosome. nih.gov

Knowledge of the specific rRNA nucleotides and ribosomal proteins involved in binding allows for the design of compounds that can overcome existing resistance mechanisms. nih.gov For example, modifications to the streptogramin scaffold could be made to create molecules that are less susceptible to enzymatic inactivation or that can bind effectively to mutated ribosomes. uab.cat The ability of peptide antibiotics like streptogramins to be chemically modified offers a versatile platform for creating new derivatives with improved activity and spectrum. frontiersin.org Computational modeling and simulation can further guide these design efforts by predicting the binding and efficacy of novel compounds before their synthesis. frontiersin.org

Bacterial Resistance Mechanisms to Quinupristin and Dalfopristin

Genetic and Molecular Basis of Resistance

The foundation of resistance to quinupristin-dalfopristin is genetic, stemming from specific mutations or the acquisition of resistance-conferring genes. oup.comtaylorandfrancis.com These genetic alterations lead to molecular changes that prevent the antibiotic from effectively inhibiting protein synthesis.

Ribosomal Target Site Modifications

The most common form of resistance to streptogramins involves conformational changes in the ribosomal binding site. wikipedia.orgtaylorandfrancis.com Both quinupristin (B39894) and dalfopristin (B1669780) bind to the 50S subunit of the bacterial ribosome. wikipedia.orgscienceopen.com Modifications at this target site can reduce the binding affinity of one or both components, thereby diminishing their synergistic and inhibitory effects. patsnap.comnih.gov

Mutations in the 23S rRNA, a critical component of the 50S ribosomal subunit, are a key mechanism of resistance.

A2062: This nucleotide is centrally located in the binding pocket of both streptogramin components. nih.govnih.gov Structural studies reveal that upon binding, A2062 stacks between the quinupristin and dalfopristin molecules. nih.gov This interaction is crucial for the synergistic action of the drug combination. nih.govnih.gov A mutation at this position, such as A2062C, can severely affect the binding of both compounds, leading to resistance against the combination. nih.govweizmann.ac.il The hydroxypicoline group of quinupristin stacks on the opposite face of the A2062 base compared to dalfopristin, highlighting its pivotal role in mediating the interaction. nih.gov

U2585: The binding of this compound induces a significant conformational change in the universally conserved nucleotide U2585, moving it into a stable, non-productive orientation. nih.govweizmann.ac.il This distortion of the peptidyl transferase center (PTC) is believed to contribute to the drug's bactericidal activity. nih.gov Mutations affecting this nucleotide can disrupt this process and confer resistance. nih.govdovepress.comasm.org

Alterations in ribosomal proteins, which are integral to the structure and function of the ribosome, can also lead to resistance.

L22: Mutations in the gene encoding the L22 ribosomal protein have been identified as a significant cause of resistance to quinupristin-dalfopristin in Staphylococcus aureus. oup.comnih.gov These mutations often involve insertions or deletions in a C-terminal region of the protein that interacts with 23S rRNA. nih.govnih.govasm.org The primary consequence of L22 alterations is the abolishment of the synergistic binding between quinupristin (streptogramin B) and dalfopristin (streptogramin A). nih.govnih.gov This results in increased minimum inhibitory concentrations (MICs) for quinupristin and the combination drug, while the MIC for dalfopristin remains largely unchanged. nih.govasm.org

L4: Mutations in the L4 ribosomal protein have also been associated with resistance to antibiotics that target the peptidyl transferase center. weizmann.ac.ildovepress.com In some cases, resistance to streptogramins has been observed when L4 mutations occur in conjunction with mutations in the 23S rRNA. weizmann.ac.il For instance, a resistant isolate of Streptococcus pneumoniae was found to have a mutation in the L4 protein alongside the A2062C mutation in the 23S rRNA. weizmann.ac.il

Table 1: Ribosomal Target Site Modifications Conferring Resistance to Quinupristin-Dalfopristin

Modification Site Type of Modification Example Mutation/Alteration Affected Bacteria (Examples) Effect on Drug Action
23S rRNA Nucleotide Mutation A2062C Streptococcus pneumoniae weizmann.ac.il Reduces binding of both this compound. nih.gov
23S rRNA Nucleotide Mutation Alteration at U2585 General mechanism nih.govdovepress.com Prevents drug-induced conformational change in the peptidyl transferase center. nih.gov
Ribosomal Protein Protein Mutation Insertions or deletions in L22 Staphylococcus aureus oup.comnih.govnih.gov Abolishes synergistic binding of streptogramin A and B components. nih.govnih.gov
Ribosomal Protein Protein Mutation Mutation in L4 (often with 23S rRNA mutation) Streptococcus pneumoniae weizmann.ac.il Contributes to resistance, likely by altering the conformation of the binding site. weizmann.ac.il
Mutations in 23S Ribosomal RNA (e.g., A2062, U2585).

Enzymatic Inactivation of Streptogramins

Bacteria can acquire genes that code for enzymes capable of chemically modifying and inactivating the streptogramin components. wikipedia.orgnih.gov This mechanism involves distinct enzymes that target either dalfopristin or quinupristin. taylorandfrancis.com

Resistance to streptogramin A components like dalfopristin can be mediated by streptogramin acetyltransferases (VATs), also known as virginiamycin acetyltransferases. taylorandfrancis.comnih.gov These enzymes are encoded by vat or sat genes, which are often located on plasmids, facilitating their spread among bacteria. oup.comnih.gov The VAT enzymes catalyze the acetylation of dalfopristin, a chemical modification that renders the antibiotic inactive and unable to bind to its ribosomal target. wikipedia.orgnih.gov This type of resistance is found in gram-positive organisms such as staphylococci and enterococci. oup.comtaylorandfrancis.comnih.gov

Inactivation of streptogramin B components like quinupristin is carried out by different enzymes, including hydrolases or lyases. wikipedia.orgtaylorandfrancis.com These enzymes are encoded by genes such as vgbA and vgbB. oup.com The enzymes, sometimes referred to as streptogramin B lyases, inactivate quinupristin by cleaving the macrocyclic lactone ring structure of the molecule. oup.comtaylorandfrancis.com This linearization of the compound prevents it from binding to the ribosome. taylorandfrancis.com

Table 2: Enzymatic Inactivation of Quinupristin-Dalfopristin

Enzyme Class Target Component Encoding Gene (Example) Mechanism of Action Bacterial Source (Example)
Streptogramin Acetyltransferase (VAT/SAT) Dalfopristin (Streptogramin A) vat(D), vat(E), satA oup.comnih.govresearchgate.net Acetylation of the drug molecule, leading to its inactivation. nih.gov Enterococcus faecium, Staphylococcus aureus oup.comtaylorandfrancis.com
Streptogramin B Lyase/Hydrolase Quinupristin (Streptogramin B) vgbA, vgbB oup.comtaylorandfrancis.com Cleavage of the ester linkage in the lactone ring, linearizing and inactivating the molecule. oup.comtaylorandfrancis.com Staphylococcus aureus, Enterococcus faecium oup.com

Table 3: Compound Names Mentioned

Compound Name
Dalfopristin
Doxycycline (B596269)
Erythromycin (B1671065)
Lincomycin
Pristinamycin IA
Pristinamycin IIA
Quinupristin
Telithromycin
Tiamulin
Dalfopristin-Inactivating Acetyltransferases.

Efflux-Mediated Resistance Mechanisms

A primary method by which bacteria develop resistance to quinupristin-dalfopristin is through active transport systems that pump the antibiotic out of the cell, a process known as efflux. oup.comnih.govoup.com These systems prevent the antibiotic from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis.

ATP-binding cassette (ABC) transporters are a significant family of proteins responsible for efflux-mediated resistance to streptogramins. oup.comasm.org These proteins utilize the energy from ATP hydrolysis to expel antibiotics from the bacterial cell. micropspbgmu.ru The genes encoding these transporters, such as vga and lsa, are often located on mobile genetic elements like plasmids, facilitating their spread. asm.orgnih.govasm.org

The Vga proteins, found in staphylococci, were initially identified as determinants of resistance to streptogramin A compounds. asm.orgasm.org For instance, the vga(A) and vga(B) genes, often found on staphylococcal plasmids, encode ABC proteins that likely mediate resistance through active efflux. asm.orgnih.gov While Vga(A) and its variants confer resistance to lincosamides and streptogramin A, Vga(B) can increase the resistance level to the complete quinupristin-dalfopristin mixture. asm.orgnih.gov The vga(C) gene also confers resistance to streptogramin A, lincosamides, and pleuromutilins. researchgate.netoup.com More recently, vgaD was identified as the first ABC transporter gene conferring streptogramin A resistance in Enterococcus faecium. nih.gov

The Lsa (Lincosamide and Streptogramin A resistance) protein is another crucial ABC transporter. nih.govasm.org The lsa gene is considered an intrinsic component of Enterococcus faecalis, contributing to its natural resistance to quinupristin-dalfopristin and clindamycin. nih.govasm.org Disruption of this gene leads to a significant decrease in resistance. nih.gov The Lsa protein shares sequence similarity with other ABC transporters like Vga(A) and Msr(A), suggesting a common mechanism related to ATP-powered efflux. nih.gov

Table 1: Key ABC Transporters in Quinupristin-Dalfopristin Resistance

GeneProteinConferring Resistance ToCommonly Found In
vga(A)Vga(A)Streptogramin A, Lincosamides, Pleuromutilins asm.orgmcmaster.caStaphylococcus spp. asm.orgmcmaster.ca
vga(B)Vga(B)Streptogramin A, Pristinamycin (streptogramin A+B mixture) asm.orgnih.govStaphylococcus spp. asm.org
vga(C)Vga(C)Streptogramin A, Lincosamides, Pleuromutilins researchgate.netoup.comStaphylococcus aureus researchgate.netoup.com
vgaDVgaDStreptogramin A nih.govEnterococcus faecium nih.gov
lsaLsaStreptogramin A, Lincosamides (e.g., Clindamycin) nih.govasm.orgEnterococcus faecalis nih.govasm.org

Beyond the specific ABC transporters, broader-spectrum multidrug resistance (MDR) efflux pumps play a significant role in bacterial defense against antimicrobials. mdpi.commdpi.com These pumps are not specific to a single antibiotic but can extrude a wide variety of structurally different toxic compounds, including biocides, heavy metals, and various classes of antibiotics. micropspbgmu.rumdpi.com Their function is a frontline defense mechanism, decreasing the intracellular concentration of drugs before they can cause harm. mdpi.com

In Gram-negative bacteria like Pseudomonas aeruginosa, several MDR efflux pump systems have been well-characterized, such as MexA-MexB-OprM and MexC-MexD-OprJ. nih.gov While these are more studied in the context of other antibiotics, the principle of broad-substrate efflux contributes to intrinsic and acquired resistance across bacterial species. mdpi.comnih.gov The overexpression of genes encoding these pumps is a common mechanism for acquiring multidrug resistance. mdpi.com This overexpression can be triggered by exposure to one type of antibiotic, leading to resistance against others, thereby complicating treatment strategies. micropspbgmu.runih.gov

ABC Transporters (e.g., Lsa, Vga).

Ecological and Evolutionary Aspects of Streptogramin Resistance Development

The emergence and spread of resistance to quinupristin-dalfopristin are not isolated events but are driven by complex ecological and evolutionary pressures. These include the transfer of genes between bacteria, the existence of environmental gene reservoirs, and selection pressure from related antibiotics.

Resistance genes are frequently not stationary within a bacterial chromosome but are located on mobile genetic elements such as plasmids and transposons. frontiersin.org This mobility allows for horizontal gene transfer (HGT), the process by which genetic material is passed between different bacteria, even across species and genera. asm.orgfrontiersin.org HGT is a primary driver for the rapid dissemination of antibiotic resistance. frontiersin.org

For streptogramins, resistance genes like vat (encoding acetyltransferases) and vga (encoding ABC transporters) are often found on plasmids. nih.govasm.orgcapes.gov.br Studies have demonstrated that plasmids in staphylococci can carry multiple resistance genes simultaneously, such as vat, vgb, and vga. nih.govcapes.gov.br The transfer of quinupristin-dalfopristin resistance has been shown to occur from animal isolates of E. faecium to other bacteria at significant frequencies. oup.com The co-location of resistance genes for different antibiotic classes on a single plasmid, such as vat(D) for streptogramins and erm(B) for macrolides, further accelerates the development of multidrug-resistant strains. nih.govasm.org

The "resistome" refers to the entire collection of antibiotic resistance genes in a given environment, including those in soil, water, and sediments, as well as in the microbiomes of humans and animals. nih.govusda.gov Natural environments, particularly soil, are vast reservoirs of antibiotic-producing microorganisms and, consequently, a rich source of diverse resistance genes. nih.govusda.gov These genes can exist even in environments with no known exposure to man-made antibiotics, arising as a natural consequence of microbial competition. nih.gov

Streptogramin resistance genes have been identified in a variety of environmental sources. usda.gov For example, homologs of streptogramin acetyltransferase genes (vat) and lyase genes (vgb) are found in a diverse array of environmental bacteria. usda.gov These environmental reservoirs can serve as the origin for resistance genes that are later acquired by clinically relevant pathogens through horizontal gene transfer. usda.gov Wastewater treatment plants are another critical nexus, where bacteria from human, animal, and environmental sources mix, creating opportunities for the transfer of resistance genes into different bacterial backgrounds. mdpi.com The presence of streptogramin resistance genes in wastewater, animal manure, and retail meat highlights the connection between environmental, agricultural, and clinical resistomes. oup.comnih.gov

The use of antibiotics in one sector can have unintended consequences in another due to cross-resistance, where resistance to one antibiotic confers resistance to another, structurally related one. A prominent example is the relationship between virginiamycin and quinupristin-dalfopristin. nih.govfsc.go.jp Virginiamycin, a streptogramin antibiotic complex, has been used for decades in animal agriculture as a growth promoter. apvma.gov.auasm.orgasm.org This use creates a strong selective pressure for the emergence of virginiamycin-resistant bacteria in livestock. nih.govasm.org

Because of their structural similarity, bacteria resistant to virginiamycin are often cross-resistant to quinupristin-dalfopristin. nih.govasm.org Numerous studies have documented high rates of quinupristin-dalfopristin resistance in Enterococcus faecium isolated from poultry and swine that have been fed virginiamycin. oup.comoup.comasm.org In some turkey flocks fed virginiamycin, resistance rates in E. faecium approached 100% as the animals aged. asm.org The banning of virginiamycin as a feed additive in Europe led to a decrease in the prevalence of resistant enterococci, providing strong evidence for the link between agricultural use and the development of this resistance reservoir. oup.com This connection is a major public health concern, as resistant bacteria from food animals could potentially colonize humans or transfer their resistance genes to human pathogens, thereby compromising the efficacy of quinupristin-dalfopristin for treating serious infections. nih.govnih.gov

Table 2: Prevalence of Quinupristin-Dalfopristin Resistance in E. faecium from Animal Sources with Virginiamycin Use

Animal SourceResistance Rate (%)Geographic Region/Context
Chickens90% - 100% (mean 98%)Farms reporting virginiamycin use oup.com
TurkeysUp to 100%Flocks fed virginiamycin, resistance increased with age asm.org
Swine8% (range 0% - 50%)Animal farms oup.com
Pig Manure100% (4 of 4 isolates)Farm using virginiamycin oup.com
Poultry (general)51% - 78%Food production environment on the U.S. Eastern Seaboard nih.gov

Environmental Resistome as a Source of Resistance Genes.

Phenotypic Manifestations and Cross-Resistance Profiles

The emergence of resistance to the synergistic combination of this compound is characterized by distinct phenotypic profiles in bacteria, primarily identified through changes in Minimum Inhibitory Concentrations (MICs). This resistance is often linked to cross-resistance with other classes of antibiotics, particularly those sharing similar binding sites or mechanisms of resistance.

The primary phenotypic manifestation of resistance is an increase in the MIC of quinupristin-dalfopristin. For susceptible Gram-positive organisms, MIC values are typically low. However, resistant strains exhibit significantly elevated MICs. For instance, in a study of Staphylococcus aureus, strains with specific resistance genes showed varied responses. While a fully susceptible strain (ATCC 25923) is effectively inhibited, strains harboring resistance genes like vat(B), msr(A/B), or erm(A) may still show susceptibility to the combination, though often with slightly increased MICs. researchgate.net However, a strain containing both erm(A/B) and cfr genes was resistant to quinupristin, dalfopristin, and their combination. researchgate.net In clinical settings, isolates of Enterococcus faecium deemed resistant have shown MICs of 4 mg/L or higher. d-nb.info It is important to note that Enterococcus faecalis is considered intrinsically resistant to quinupristin-dalfopristin. researchgate.netmdpi.com

The following table summarizes research findings on the MICs of quinupristin-dalfopristin against various bacterial isolates, illustrating the phenotypic expression of susceptibility and resistance.

Table 1: Phenotypic Manifestations of Quinupristin-Dalfopristin Resistance in Selected Bacteria This table is interactive. You can sort and filter the data.

Bacterial Species Strain/Isolate Description Resistance Genotype/Phenotype Quinupristin-Dalfopristin MIC (mg/L) Source(s)
Staphylococcus aureus ATCC 25923 Fully Susceptible < 1 researchgate.net
Staphylococcus aureus S103 vat(B) < 1 researchgate.net
Staphylococcus aureus MG2 msr(A/B) < 1 researchgate.net
Staphylococcus aureus MG1 erm(A) < 1 researchgate.net
Staphylococcus aureus CM05 erm(A/B), cfr > 25 researchgate.net
Enterococcus faecium Clinical Isolates (China) Resistant 4 - 64 d-nb.info
Streptococcus pneumoniae Clinical Isolates (Latin America) Penicillin-Resistant (28%) MIC90: 1 scielo.br

A significant concern with quinupristin-dalfopristin resistance is the accompanying cross-resistance to other antimicrobial agents. scielo.br This phenomenon occurs when the mechanism of resistance to one drug confers resistance to others, often those with a similar structure or target site. wikipedia.orggardp.org The most common cross-resistance profile associated with quinupristin-dalfopristin involves macrolides (e.g., erythromycin), lincosamides (e.g., clindamycin), and streptogramin B antibiotics, known as the MLSB resistance phenotype. nih.govmdpi.com This is frequently due to modification of the ribosomal target by Erm methylases. nih.gov

Studies have documented that quinupristin-dalfopristin-resistant isolates are often multidrug-resistant. For example, a European study found that all 21 quinupristin-dalfopristin-resistant S. aureus isolates expressed the MLSB phenotype and were also resistant to penicillin and ciprofloxacin. oup.com Among these, methicillin-resistant S. aureus (MRSA) isolates also showed high rates of resistance to gentamicin (B1671437). oup.com Similarly, a study of resistant E. faecium in China found that all isolates were resistant to penicillin, ampicillin (B1664943), and erythromycin, and a high percentage were also resistant to fluoroquinolones like ciprofloxacin. d-nb.info The use of the streptogramin antibiotic virginiamycin in animal feed has also been linked to the selection of cross-resistant enterococci. d-nb.infomdpi.com However, cross-resistance is not universal; for instance, linezolid (B1675486) has been shown to remain active against quinupristin-dalfopristin-resistant isolates. oup.comoup.com

The table below details observed cross-resistance profiles in bacteria resistant to quinupristin-dalfopristin.

Table 2: Cross-Resistance Profiles in Quinupristin-Dalfopristin Resistant Bacteria This table is interactive. You can sort and filter the data.

Bacterial Species Description of Isolates Antibiotics with High Cross-Resistance Antibiotics with Low/No Cross-Resistance Source(s)
Staphylococcus aureus 21 Q/D-Resistant Isolates Penicillin, Ciprofloxacin, Erythromycin (MLSB phenotype) Linezolid, Vancomycin (B549263) (most isolates susceptible) oup.com
Staphylococcus aureus (MRSA) 18 Q/D-Resistant Isolates Gentamicin Linezolid, Vancomycin (some intermediate) oup.com
Enterococcus faecium 9 Q/D-Resistant Clinical Isolates Penicillin, Ampicillin, Erythromycin, Ciprofloxacin, Levofloxacin Vancomycin, Teicoplanin, Tigecycline d-nb.info
Streptococcus pneumoniae Q/D-Resistant Isolate Erythromycin (M phenotype) Penicillin, Vancomycin, Clindamycin oup.com

Pre Clinical Antimicrobial Activity and Spectrum of Quinupristin and Dalfopristin

In Vitro Susceptibility Profiling

The in vitro activity of an antimicrobial agent is crucial for predicting its clinical efficacy. For quinupristin (B39894) and dalfopristin (B1669780), this is primarily assessed through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Determination of Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. asm.org Standardized methods, such as broth microdilution, are employed to determine the MIC of quinupristin and dalfopristin against various clinical isolates. asm.orgasm.org These tests are typically conducted using Mueller-Hinton broth, sometimes supplemented with calcium and magnesium, and a standardized bacterial inoculum. asm.orgasm.org

The breakpoint values for quinupristin/dalfopristin are generally defined as ≤1 µg/mL for susceptible organisms, 2 µg/mL for intermediate, and ≥4 µg/mL for resistant isolates. scielo.org For staphylococci, susceptibility is often indicated by an MIC of ≤ 2 mg/L. e-mjm.org

Determination of Minimum Bactericidal Concentrations (MBCs)

The MBC is the lowest concentration of an antibiotic that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum. asm.orgmedscape.org This is determined by subculturing the clear tubes from an MIC test onto antibiotic-free agar (B569324) plates. asm.orgasm.org The MBC provides insight into the bactericidal or bacteriostatic nature of the drug against a specific organism.

Spectrum of Activity Against Key Bacterial Pathogens

This compound demonstrate a focused spectrum of activity, primarily targeting Gram-positive cocci, including many strains that have developed resistance to other antibiotic classes. oup.comscielo.broup.com

Gram-Positive Cocci (e.g., Staphylococcus aureus, Coagulase-Negative Staphylococci, Enterococcus faecium, Streptococcus pneumoniae)

The combination has shown excellent in vitro activity against a broad range of Gram-positive bacteria. researchgate.netnih.gov This includes methicillin-susceptible and methicillin-resistant staphylococci, vancomycin-resistant Enterococcus faecium, and drug-resistant Streptococcus pneumoniae. researchgate.net

Staphylococcus aureus : Quinupristin/dalfopristin is highly active against S. aureus, with MIC90 values (the concentration required to inhibit 90% of isolates) often reported as 1.0 mg/L. oup.comoup.com This activity is generally not affected by resistance to other antibiotics like methicillin. oup.com

Coagulase-Negative Staphylococci (CoNS) : The combination is also effective against CoNS, including Staphylococcus epidermidis. oup.comaafp.org In a Latin American surveillance study, 100% of CoNS isolates were found to be susceptible. scielo.br

Enterococcus faecium : Quinupristin/dalfopristin is active against E. faecium, including many vancomycin-resistant strains. researchgate.netaafp.orgresearchgate.net However, it has poor activity against Enterococcus faecalis. researchgate.netaafp.org The MIC90 for E. faecium is often around 1.0 μg/mL. researchgate.net

Streptococcus pneumoniae : The combination is potent against S. pneumoniae, including strains resistant to penicillin and macrolides. researchgate.netaafp.orgoup.com Studies have reported a uniform mean MIC of 0.25 mg/L against a large panel of pneumococcal isolates. oup.com The MIC50 for S. pneumoniae has been reported as 0.5 µg/ml. scielo.br

OrganismMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus0.25–111
Streptococcus pneumoniae0.25–40.51
Enterococcus faecium0.5–40.5-11-4
Coagulase-Negative Staphylococci--0.25-1

Data compiled from multiple studies. scielo.broup.comnih.govoup.comresearchgate.net

Activity Against Specific Resistant Phenotypes (e.g., Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus faecium)

A key attribute of this compound is its activity against multidrug-resistant Gram-positive organisms. oup.comaafp.org

Methicillin-Resistant Staphylococcus aureus (MRSA) : Quinupristin/dalfopristin is as active against MRSA as it is against methicillin-susceptible S. aureus (MSSA), with MIC90 values for both typically being 1.0 mg/L. oup.comoup.com This makes it a valuable therapeutic option for infections caused by MRSA. researchgate.net In a study of fusidic acid and rifampicin-resistant MRSA, all strains were susceptible to quinupristin/dalfopristin with an MIC90 of 1 mg/L. e-mjm.org

Vancomycin-Resistant Enterococcus faecium (VRE) : The combination is a significant agent against VRE, with an MIC90 of 1.0 μg/mL reported in a large multicenter study. researchgate.net It is considered a treatment of choice for serious infections caused by VRE. researchgate.net However, it is important to note that the combination is not active against E. faecalis. researchgate.net

Resistant PhenotypeOrganismMIC90 (mg/L)Susceptibility (%)
Methicillin-ResistantStaphylococcus aureus1.0>90%
Vancomycin-ResistantEnterococcus faecium1.0~98.8%
Penicillin-ResistantStreptococcus pneumoniae1.0~98%
Macrolide-ResistantStreptococcus pneumoniae1.0~98%

Data compiled from multiple studies. oup.comoup.comaafp.orgresearchgate.netoup.com

In Vitro Synergism Studies and Fractional Inhibitory Concentration (FIC) Indices

The combination of this compound exhibits synergistic activity against a range of susceptible microbial pathogens by inhibiting protein synthesis at two different sites on the 50S ribosomal subunit. researchgate.netpatsnap.com While each component individually has bacteriostatic activity, their combination often results in bactericidal effects. patsnap.comscielo.org The interaction of these two components enhances their binding affinity to the ribosome, leading to a more potent blockade of protein synthesis than either agent alone. patsnap.com

The synergy of quinupristin-dalfopristin, often in combination with other antimicrobial agents, has been extensively studied using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 is typically defined as synergy, >0.5 to ≤1 as additive, >1 to ≤4 as indifference, and >4 as antagonism. nih.govnih.gov

Studies have demonstrated synergistic or additive effects when quinupristin-dalfopristin is combined with various antibiotics against different bacterial strains. For instance, against Staphylococcus aureus, including both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA) isolates, quinupristin-dalfopristin has shown additive to synergistic activity with β-lactams and tetracycline. nih.gov No antagonism was observed in these combinations. nih.govresearchgate.net

Against vancomycin-resistant Enterococcus faecium (VREF), the combination of quinupristin-dalfopristin with other agents has yielded varied results. Synergy has been observed with doxycycline (B596269) against some VREF isolates. psu.edunih.gov One study found that the combination of quinupristin-dalfopristin and vancomycin (B549263) was synergistic against vancomycin-resistant E. faecium. oup.com In another study, the combination of quinupristin-dalfopristin with vancomycin or gentamicin (B1671437) was found to be synergistic against an E. faecium strain, with an FIC index of <0.5. oup.com However, against Enterococcus faecalis, which is generally resistant to quinupristin-dalfopristin, most combinations have shown indifference. oup.comaafp.org

The following table summarizes the FIC indices from various in vitro synergy studies.

Table 1: Fractional Inhibitory Concentration (FIC) Indices of Quinupristin-Dalfopristin in Combination with Other Antibiotics

Organism Combination FIC Index Interpretation
Staphylococcus aureus (MSSA & MRSA) Quinupristin-Dalfopristin + β-Lactams ≤1.0 Additive to Synergistic nih.gov
Staphylococcus aureus (MSSA & MRSA) Quinupristin-Dalfopristin + Tetracycline ≤1.0 Additive to Synergistic nih.gov
Enterococcus faecium Quinupristin-Dalfopristin + Vancomycin <0.5 Synergy oup.com
Enterococcus faecium Quinupristin-Dalfopristin + Gentamicin <0.5 Synergy oup.com
Enterococcus faecium Quinupristin-Dalfopristin + Doxycycline ≤0.5 Synergy (against 36% of strains) psu.edu
Enterococcus faecalis Quinupristin-Dalfopristin + Vancomycin >1 to ≤4 Indifference oup.com
Enterococcus faecalis Quinupristin-Dalfopristin + Gentamicin >1 to ≤4 Indifference oup.com
Enterococcus faecalis Quinupristin-Dalfopristin + Ofloxacin >1 to ≤4 Indifference oup.com
Enterococcus faecalis Quinupristin-Dalfopristin + Chloramphenicol 0.625 to 2.03 Indifference psu.edunih.gov
Enterococcus faecalis Quinupristin-Dalfopristin + Doxycycline ≤0.5 Synergy (against 4 isolates) psu.edunih.gov
Enterococcus faecalis Quinupristin-Dalfopristin + Ampicillin (B1664943) ≤0.5 Synergy (against 2 strains) psu.edunih.gov

Characterization of Post-Antibiotic Effects (PAE)

Quinupristin-dalfopristin exhibits a prolonged post-antibiotic effect (PAE), which is the continued suppression of bacterial growth after the antimicrobial agent has been removed from the culture medium. aafp.orgaafp.orgoup.com This pharmacodynamic property contributes to its therapeutic efficacy, potentially allowing for less frequent dosing intervals. aafp.orgoup.com

The duration of the PAE of quinupristin-dalfopristin varies depending on the bacterial species and the experimental conditions. For Staphylococcus aureus, the PAE can be significant, with studies reporting durations of up to 10 hours. aafp.orgaafp.org One study found that a 30-minute exposure of S. aureus to 5 µg/ml of the drug produced a PAE of 1.9 to 6.9 hours, while a 60-minute exposure to 2.5 µg/ml resulted in a PAE of 3.2 to 8 hours. researchgate.net Another study reported PAEs ranging from 0.92 to 3.02 hours for staphylococci. karger.com Research on both exponentially growing and non-growing (lag phase) cultures of S. aureus demonstrated that quinupristin-dalfopristin produced PAEs ranging from 0.4 to 6.9 hours. nih.gov For coagulase-negative staphylococci, a 30-minute exposure to 5 µg/ml of quinupristin-dalfopristin resulted in a PAE of 2.5 to 7.5 hours. researchgate.net

Against Streptococcus pneumoniae, the PAE of quinupristin-dalfopristin has been reported to be as long as nine hours. aafp.orgaafp.org One study documented PAEs ranging from 2.13 to 3.28 hours for pneumococci. karger.com For Streptococcus pyogenes, the PAE can extend to over 18 hours. scielo.org

The PAE against enterococci is more variable. One study reported PAEs ranging from 1.89 to 7.07 hours for enterococci. karger.com In contrast, another study found that the killing activity against enterococci was weak, with little reduction in bacterial count over 24 hours. karger.com

The following table summarizes the reported durations of the post-antibiotic effect for quinupristin-dalfopristin against various Gram-positive bacteria.

Table 2: Post-Antibiotic Effect (PAE) of Quinupristin-Dalfopristin

Organism PAE Duration (hours)
Staphylococcus aureus up to 10 aafp.orgaafp.org
Staphylococcus aureus 1.9 - 8.0 researchgate.net
Staphylococcus aureus 0.92 - 3.02 karger.com
Staphylococcus aureus 0.4 - 6.9 nih.gov
Coagulase-negative staphylococci 2.5 - 7.5 researchgate.net
Streptococcus pneumoniae up to 9 aafp.orgaafp.org
Streptococcus pneumoniae 2.13 - 3.28 karger.com
Streptococcus pyogenes >18 scielo.org
Enterococci 1.89 - 7.07 karger.com
Bacillus anthracis 7.0 - 8.0 oup.com

Pharmacodynamic Research and Modeling of Quinupristin and Dalfopristin in Pre Clinical Settings

In Vitro Pharmacodynamic Models for Antimicrobial Efficacy Assessment

In vitro pharmacodynamic (PD) models are essential tools for evaluating the antimicrobial effect of drugs like quinupristin (B39894)/dalfopristin (B1669780). oup.com These models allow for the investigation of bacterial growth and death under controlled antibiotic exposure, which can be difficult to measure directly in human tissues. oup.com A key advantage of in vitro systems is their ability to mimic human pharmacokinetic profiles, making them well-suited for studying antibiotic activity, analyzing the potential for resistance, and determining time-kill behavior. oup.com

Models can be categorized based on whether the drug concentration is held constant or is changed over time to simulate human pharmacokinetics. oup.com For quinupristin/dalfopristin, researchers have utilized various in vitro setups. These include models that assess activity against bacteria in standard broth as well as more complex systems designed to better simulate specific infection environments. researchgate.netasm.org One such advanced model involves the use of simulated endocardial vegetations (SEVs), which are composed of fibrin-platelet clots infected with bacteria. capes.gov.brasm.org This type of model provides a more challenging environment for antibiotics and has been used to study the efficacy of quinupristin/dalfopristin against organisms like vancomycin-resistant Enterococcus faecium (VREF) and Staphylococcus aureus. capes.gov.brasm.org These models have been instrumental in evaluating different administration strategies, such as intermittent versus continuous infusions, and their impact on bacteriological outcomes. asm.org

Time-Kill Curve Analyses and Concentration-Dependent Killing Dynamics

Time-kill curve analysis is a fundamental in vitro method used to characterize the bactericidal or bacteriostatic activity of an antibiotic over time. oup.comnih.gov For quinupristin/dalfopristin, these analyses have revealed complex killing dynamics that can vary depending on the target organism. The combination is generally considered bactericidal against most strains of staphylococci and streptococci, but bacteriostatic against Enterococcus faecium. oup.comresearchgate.net

The killing action of quinupristin/dalfopristin is often described as time-dependent, meaning that its efficacy is more related to the duration of exposure above the minimum inhibitory concentration (MIC) rather than the peak concentration achieved. researchgate.netucla.edu However, some studies have demonstrated concentration-dependent killing, particularly against vancomycin-resistant Enterococcus faecium (VREF). rxrama.comnih.gov In one study, exposing VREF to concentrations ranging from 0.5 to 48 times the MIC showed that the bacterial kill rate was strongly correlated with the drug concentration. rxrama.com Against certain VREF strains, concentrations at 12 times the MIC resulted in a 2.5 log₁₀ CFU/mL greater reduction in bacteria at 24 hours compared to concentrations at 2 times the MIC. nih.gov

Time-kill studies provide quantitative data on the rate and extent of bacterial killing. For example, against a susceptible VREF strain (VREF 12311), quinupristin/dalfopristin achieved a reduction of ≥4 log₁₀ CFU/mL, with a time to 99.9% killing of 13.5 hours. asm.org In contrast, for another strain (VREF 12366), the killing was less extensive, with only a 1.5 log₁₀ CFU/mL reduction over 24 hours. asm.org The time to achieve 99.9% killing against various VREF isolates was found to be highly dependent on the minimum bactericidal concentration (MBC), ranging from 3.5 hours for an isolate with an MBC of 0.25 μg/mL to 22.8 hours for an isolate with an MBC of 4 μg/mL. nih.gov

Table 1: Selected Time-Kill Curve Results for Quinupristin/Dalfopristin Against VREF

VREF StrainQuinupristin/Dalfopristin MBC (μg/mL)Outcome MetricResult
VREF 123112Bacterial Reduction≥4 log₁₀ CFU/mL over 24h
VREF 123112Time to 99.9% Kill13.5 hours
VREF 1236632Bacterial Reduction1.5 log₁₀ CFU/mL over 24h
VREF 5800.25Time to 99.9% Kill3.5 hours
VREF 5764Time to 99.9% Kill22.8 hours

This table is interactive and allows for sorting by column.

Relationship Between Pharmacodynamic Parameters (e.g., AUC/MIC, AUC/MBC) and Bacteriological Outcomes

Pharmacodynamic parameters are quantitative measures that link drug exposure to its therapeutic effect. The primary parameters for antibiotics are the ratio of the peak concentration to the MIC (Cmax/MIC), the percentage of time the concentration remains above the MIC (%T>MIC), and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC). ucla.edu

For quinupristin/dalfopristin, preclinical studies have identified specific parameters that correlate with bacteriological outcomes, although the predictive parameter can differ based on the organism and its resistance profile. In studies against vancomycin-resistant Enterococcus faecium (VREF), the ratio of the quinupristin-dalfopristin concentration to the minimum bactericidal concentration (MBC) was found to be a critical indicator of activity. rxrama.com A strong correlation was observed between the concentration/MBC ratio and the rate of bacterial killing (R = 0.99). nih.gov Furthermore, the time required to achieve 99.9% killing (a bactericidal effect) was significantly correlated with the quinupristin-dalfopristin MBC value itself (R = 0.96). nih.gov The change in bacterial inoculum over 24 hours also correlated significantly with the concentration/MBC ratio (R = 0.58). nih.gov

In a different context, using an experimental endocarditis model with Staphylococcus aureus, the AUC/quinupristin MIC ratio was found to be predictive of the in vivo activity of the combination, specifically against strains with constitutive erythromycin (B1671065) resistance (a phenotype known as MLSB). asm.org This highlights that the individual components' pharmacokinetics and their relation to the MIC can be crucial for efficacy against certain resistant phenotypes.

Table 2: Correlation of Quinupristin/Dalfopristin Pharmacodynamic Parameters with Bacteriological Outcomes Against VREF

Pharmacodynamic ParameterBacteriological OutcomeCorrelation Coefficient (R)
Concentration/MBC RatioRate of Killing0.99
Quinupristin/Dalfopristin MBCTime to 99.9% Killing0.96
Quinupristin MICPercent Change in Inoculum0.74
Concentration/MBC RatioPercent Change in Inoculum0.58

This table is interactive and allows for sorting by column.

Investigation of Pharmacodynamic Tolerance Phenotypes

Pharmacodynamic tolerance refers to a state where bacteria are inhibited but not effectively killed by an antibiotic, often characterized by a high ratio of MBC to MIC. The emergence of resistance during therapy is a related and critical concern. In vitro pharmacodynamic models are valuable for investigating the potential for resistance selection with quinupristin/dalfopristin.

Studies have shown that resistant mutants can emerge during simulated monotherapy with quinupristin/dalfopristin, particularly against VREF. capes.gov.br In one in vitro model simulating endocardial vegetations, quinupristin-dalfopristin-resistant mutants with MICs of 4 μg/ml emerged from VREF strains that were initially susceptible (MIC 0.25 μg/ml). capes.gov.br An investigation into these resistant isolates revealed significant changes in susceptibility. For one VREF strain, a resistant isolate (VREF 12311a) showed a 16-fold increase in the quinupristin-dalfopristin MIC and a 64-fold increase in the MBC. asm.org Interestingly, this resistance was unstable in one VREF strain but stable in another after the drug was removed. capes.gov.br

The pre-existing resistance phenotype of an organism can also impact the activity of quinupristin/dalfopristin. The most common type of resistance to streptogramins is associated with the erm gene family, which confers the MLSB (macrolide, lincosamide, streptogramin group B) resistance phenotype. asm.org This type of resistance, especially when constitutive (always expressed), can decrease the binding affinity of quinupristin to the bacterial ribosome, thereby reducing the drug's effectiveness. asm.orgasm.org For example, in an in vitro model using S. aureus-infected fibrin-platelet clots, quinupristin/dalfopristin was significantly less effective against an isolate with constitutive MLSB resistance compared to a susceptible isolate. asm.org

Table 3: Example of Resistance Emergence in VREF During In Vitro Quinupristin/Dalfopristin Exposure

IsolateMIC (μg/mL)MBC (μg/mL)Fold Increase in MICFold Increase in MBC
VREF 12311 (Parent)0.252--
VREF 12311a (Resistant)412816-fold64-fold

This table is interactive and allows for sorting by column.

Advanced Analytical Methodologies for Quinupristin and Dalfopristin Research

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous quantification and purity assessment of quinupristin (B39894) and dalfopristin (B1669780). nih.gov Gradient HPLC methods have been developed to analyze the drug substances and their impurities in routine quality control and stability studies. nih.gov These methods are validated for precision, reproducibility, linearity, and accuracy. nih.gov

A specific and sensitive HPLC method has been established to simultaneously measure quinupristin, dalfopristin, and their primary metabolites in human plasma. nih.gov This method utilizes solid-phase extraction for sample clean-up, followed by reversed-phase HPLC. nih.gov Detection is achieved through fluorimetric methods for quinupristin and its metabolites and UV detection for dalfopristin and its metabolite. nih.gov The validated concentration ranges for this method are 0.025–5000 mg/L for the parent compounds and the dalfopristin metabolite, and 0.010–0.750 mg/L for the quinupristin metabolites. nih.gov

For quality control of Synercid®, the commercial formulation of quinupristin and dalfopristin, a gradient HPLC method has been developed and validated. nih.govcapes.gov.br This method is capable of simultaneously assaying the active ingredients and any impurities. nih.gov The robustness of this method has also been thoroughly evaluated. nih.gov

Below is a table summarizing the key parameters of a validated HPLC method for the analysis of this compound.

ParameterQuinupristinDalfopristin
Validated Concentration Range (mg/L) 0.025 - 50000.025 - 5000
Lower Limit of Quantitation (mg/L) 0.0250.025
Detection Method FluorimetricUV
Primary Metabolites Measured Glutathione-conjugated and Cysteine-conjugatedPristinamycin IIA

This table summarizes data from a specific HPLC method developed for the simultaneous determination of quinupristin, dalfopristin, and their main metabolites in human plasma. nih.gov

Spectrophotometric Techniques for Research Applications (e.g., Infrared Spectrophotometry, Turbidimetry)

Spectrophotometric techniques play a significant role in the research of this compound, particularly in antimicrobial susceptibility testing and structural characterization.

Infrared Spectrophotometry: Infrared (IR) spectroscopy is utilized to characterize the chemical structure of this compound. ucl.ac.uk The IR spectra provide information about the functional groups present in the molecules, aiding in their identification and confirmation of their structure. ucl.ac.uk

Turbidimetry: Turbidimetry is a common method used in antimicrobial susceptibility testing to determine the minimum inhibitory concentration (MIC) of antibiotics like quinupristin/dalfopristin. nih.gov The principle involves measuring the turbidity of a bacterial suspension after incubation with the antibiotic. himedialabs.com A lack of turbidity indicates inhibition of bacterial growth. nih.gov The inoculum turbidity is typically standardized against a 0.5 McFarland standard to ensure reproducibility. himedialabs.com This technique is crucial for evaluating the in vitro efficacy of quinupristin/dalfopristin against various bacterial strains. nih.govbsac.org.uk

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification in Research Models

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of quinupristin, dalfopristin, and their metabolites in biological matrices. researchgate.net This technique offers high selectivity and sensitivity, making it ideal for complex sample analysis. researchgate.net

A rapid and specific LC-MS/MS method has been developed for the determination of this compound using positive electrospray tandem mass spectrometry (+ESI-MS/MS). nih.gov This method utilizes multiple reaction monitoring (MRM) for quantification, with specific transitions selected for each compound. nih.gov The assay has a short run time of approximately 2.0 minutes and has been validated for linearity, precision, and accuracy. nih.gov

LC-MS/MS is also instrumental in identifying and quantifying metabolites in preclinical and clinical studies. For instance, in a study using a swine model, a validated HPLC method coupled with mass spectrometry was used to assess the clearance of quinupristin-dalfopristin and its main active metabolites during continuous veno-venous hemofiltration. nih.gov This allowed for the determination of clearance and sieving coefficient estimates for the metabolites. nih.gov In another research application, MALDI-TOF/MS analysis was used to investigate the effect of subinhibitory concentrations of quinupristin/dalfopristin on the release of exotoxins by Staphylococcus aureus. oup.comoup.com

The table below details the parameters of a rapid LC-MS/MS method for this compound.

ParameterQuinupristinDalfopristin
Mass Spectrometry Mode +ESI-MS/MS+ESI-MS/MS
Quantification Method Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition 1023.05 > 134.34691.87 > 166.26
Linearity Range (ng/mL) up to 4000up to 1920
Lowest Limit of Quantitation (ng/mL) 1000480
Recovery (%) 99.5 - 103.897.8 - 99.0

This table presents data from a study on the LC-MS/MS determination of Synercid® injections. researchgate.netnih.gov

Development and Validation of Bioanalytical Methods for Pre-clinical Studies

The development and validation of bioanalytical methods are fundamental for pre-clinical studies of this compound. japsonline.comasiapharmaceutics.info These methods must be robust, reliable, and reproducible to provide accurate data on the pharmacokinetics and metabolism of the drug. scispace.com

The validation process for a bioanalytical method involves establishing several key parameters, including:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com

Accuracy: The closeness of the measured value to the true value. japsonline.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. japsonline.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. japsonline.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. ucl.ac.uk

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. japsonline.com

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. japsonline.com

For pre-clinical studies involving animal models, bioanalytical methods are developed to measure drug and metabolite concentrations in various biological matrices like plasma, tissue, and urine. japsonline.com For example, a validated HPLC method was used in a swine model to study the clearance of quinupristin-dalfopristin and its metabolites. nih.gov The development of such methods often involves optimizing sample preparation techniques, such as solid-phase extraction or protein precipitation, to ensure clean extracts and minimize matrix effects. nih.govpensoft.net

The development of these methods adheres to strict guidelines from regulatory bodies to ensure the integrity and validity of the data generated in pre-clinical trials. ucl.ac.uklabmanager.com

Future Research Directions and Antibiotic Development Strategies Involving Quinupristin and Dalfopristin

Rational Design of Next-Generation Streptogramins Based on Structural Insights

Advances in structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided high-resolution images of how streptogramins bind to the bacterial ribosome. researchgate.netchemrxiv.orgresearchgate.net This detailed molecular understanding is the foundation for the rational design of new and improved streptogramin analogs. By visualizing the interactions between the antibiotic and its target, scientists can identify key structural features that are essential for antimicrobial activity.

This knowledge allows for the targeted modification of the complex, 23-membered macrocyclic scaffold of group A streptogramins, a task that was previously a significant chemical challenge. chemrxiv.orgacs.org The goal is to create new analogs with enhanced properties, such as improved binding affinity, broader spectrum of activity, and the ability to overcome existing resistance mechanisms. chemrxiv.orgresearchgate.netnih.gov For instance, research has demonstrated that modifications at specific positions on the group A streptogramin scaffold can overcome resistance mediated by virginiamycin acetyltransferase (Vat) enzymes. chemrxiv.orgresearchgate.netwindows.net This structure-based drug design approach has led to the synthesis of novel analogs with significant structural variability and potent activity against resistant strains. chemrxiv.orgresearchgate.net

Innovative Strategies to Combat Emerging Quinupristin (B39894) and Dalfopristin (B1669780) Resistance

The clinical effectiveness of quinupristin-dalfopristin is threatened by several bacterial resistance mechanisms, including enzymatic inactivation and active efflux of the drug. pnas.orgnih.govnih.gov Researchers are pursuing innovative strategies to counteract these resistance mechanisms and restore the antibiotic's potency.

Development of Agents Targeting Resistance Enzymes

A primary mechanism of resistance to group A streptogramins, like dalfopristin, is enzymatic inactivation by virginiamycin acetyltransferases (Vats). researchgate.netchemrxiv.orgbiorxiv.org These enzymes acetylate the antibiotic, which prevents it from binding to the ribosome. biorxiv.orgscienceopen.com A promising strategy to overcome this resistance is the development of inhibitors that specifically target these Vat enzymes. researchgate.netbiorxiv.org This approach is analogous to the successful use of β-lactamase inhibitors to protect β-lactam antibiotics from degradation. biorxiv.org

Using techniques like fragment-based drug discovery and X-ray crystallography, researchers have identified the binding sites on Vat enzymes. researchgate.netbiorxiv.org This has led to the discovery of initial "hit" compounds that can weakly inhibit VatD, a specific type of Vat enzyme. biorxiv.org Although these initial inhibitors are not yet potent enough for clinical use, they provide a critical starting point and a structural foundation for the development of more effective Vat inhibitors. researchgate.netbiorxiv.org The goal is to co-administer these inhibitors with quinupristin-dalfopristin to protect the antibiotic from inactivation and restore its activity against resistant bacteria.

Similarly, resistance to the group B component, quinupristin, can occur through enzymatic linearization by virginiamycin B lyase (Vgb). pnas.org Understanding the crystal structure of Vgb provides a roadmap for designing inhibitors that could block this inactivation process. pnas.org

Novel Efflux Pump Inhibitors

Another significant mechanism of resistance is the active removal of the antibiotic from the bacterial cell by efflux pumps. nih.govscienceopen.com These membrane proteins can recognize and export a wide range of compounds, including streptogramins. nih.govresearchgate.net The development of efflux pump inhibitors (EPIs) is a key strategy to combat this form of resistance. nih.govoup.commdpi.com

EPIs work by blocking the efflux pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its effectiveness. nih.govacs.org The search for EPIs involves screening natural and synthetic compounds for their ability to potentiate the activity of existing antibiotics against resistant strains. oup.commdpi.com This approach has shown promise in laboratory studies, and the development of potent and specific EPIs for clinical use is an active area of research. nih.govmdpi.com

Exploration of Synergistic Combinations with Other Antimicrobial Classes

Combining quinupristin-dalfopristin with other classes of antibiotics is another strategy being explored to enhance its efficacy and combat resistance. nih.govnih.govasm.org Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to improved clinical outcomes. nih.govpsu.edu

Studies have investigated the combination of quinupristin-dalfopristin with various antimicrobials against different bacterial strains. For example:

Doxycycline (B596269): Combinations with doxycycline have shown synergistic inhibition against a significant percentage of vancomycin-resistant Enterococcus faecium (VREF) isolates. nih.govnih.govresearchgate.net In some cases, this combination has also been shown to prevent the emergence of quinupristin-dalfopristin resistance in VREF. oup.comasm.org

Ampicillin (B1664943): Synergistic interactions have been observed with ampicillin against some strains of Enterococcus faecalis. nih.govnih.gov

Glycopeptides (Vancomycin and Teicoplanin): Synergy has been noted against certain strains of E. faecalis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govasm.org

Gentamicin (B1671437): Against certain strains of E. faecium that are not highly resistant to gentamicin, the combination with quinupristin-dalfopristin has resulted in enhanced bacterial killing. nih.govnih.gov

Lefamulin (B1674695): Combinations of lefamulin with quinupristin/dalfopristin have shown potential synergistic effects against E. faecalis. mdpi.com

Linezolid (B1675486): Enhanced killing has been observed when quinupristin-dalfopristin is combined with linezolid against MRSA. asm.org

While not all combinations result in synergy, and some may even be antagonistic, these studies highlight the potential for combination therapy to broaden the spectrum of activity and overcome resistance. nih.govnih.gov Further clinical evaluation is needed to determine the therapeutic value of these combinations. psu.edu

Drug Repurposing and Optimization of Existing Streptogramin Scaffolds

Drug repurposing, the process of finding new uses for existing approved drugs, offers a faster and more cost-effective approach to antibiotic development. mdpi.comnih.govthno.org Non-antibiotic drugs may possess unexpected antimicrobial properties or could act as adjuvants to enhance the activity of antibiotics like quinupristin-dalfopristin. nih.govthno.org

In parallel, researchers are focused on optimizing the existing streptogramin chemical scaffold. acs.orgacs.org Through modular and scalable chemical synthesis, it is now possible to create a wide variety of streptogramin analogs. acs.orgnih.govmdpi.com This "molecular LEGO" approach allows for the systematic modification of the antibiotic's structure to improve its pharmacological properties, expand its spectrum of activity, and increase its potency against multidrug-resistant pathogens. acs.orgmdpi.comescholarship.org This has led to the development of synthetic streptogramin analogs that can overcome resistance mediated by Vat enzymes and show potent activity in both laboratory and animal models of infection. researchgate.netnih.gov

Application of Artificial Intelligence and Machine Learning in Streptogramin Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the field of drug discovery and development. nih.govmdpi.comupenn.edunih.gov These technologies can analyze vast and complex datasets to identify new drug candidates, predict their properties, and optimize their design. nih.govmdpi.comaccscience.com

In the context of streptogramin research, AI and ML can be applied to:

Accelerate the discovery of new analogs: By learning the relationships between chemical structures and biological activity, AI algorithms can predict novel streptogramin modifications that are likely to be effective. nih.gov

Identify potential drug targets: AI can analyze biological data to identify new targets for antimicrobial intervention. accscience.com

Predict resistance: Machine learning models can be trained to predict the likelihood of resistance development to new antibiotic candidates. nih.gov

Design novel compounds: Generative AI models can create entirely new molecular structures from scratch that are optimized for specific properties, such as high efficacy and low toxicity. accscience.com

The integration of AI and ML into the drug discovery pipeline has the potential to significantly reduce the time and cost of developing the next generation of streptogramin antibiotics. mdpi.comaccscience.com

Q & A

Q. Table 1. Key PK Parameters of Quinupristin/Dalfopristin

ParameterQuinupristinDalfopristin
Half-life (t₁/₂)0.85–1.26 h0.70–1.15 h
Vd0.45 L/kg0.24 L/kg
Protein Binding55–78%11–26%
Excretion (Feces)75–77%75–78%
Source :

Q. Table 2. Activity Against Key Pathogens

OrganismMIC₉₀ (μg/mL)Bactericidal?
Staphylococcus aureus0.25–1Yes
Enterococcus faecium2.0–8.0No (static)
Streptococcus pneumoniae0.25–1Yes
Source :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.